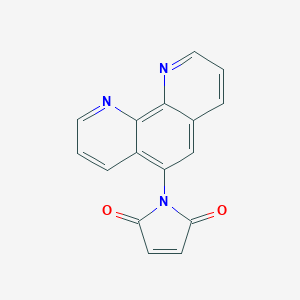

1,10-Fenantrolina Maleimida

Descripción general

Descripción

1,10-Phenanthroline Maleimide is a compound that combines the structural features of 1,10-phenanthroline and pyrrole-2,5-dione. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The phenanthroline moiety is known for its ability to chelate metal ions, while the pyrrole-2,5-dione structure can participate in various chemical reactions.

Aplicaciones Científicas De Investigación

1,10-Phenanthroline Maleimide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Employed in the study of metal ion interactions with biological molecules.

Industry: Utilized in the development of organic light-emitting devices and other electronic materials.

Mecanismo De Acción

Target of Action

The primary targets of 1,10-Phenanthroline Maleimide are Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These proteins play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function

Biochemical Pathways

It has been suggested that the compound may influence pathways related to antibiotic resistance and bacterial chemotaxis . The downstream effects of these alterations could include changes in bacterial growth and behavior.

Result of Action

It has been suggested that the compound may have antimicrobial activity against a broad spectrum of bacteria

Análisis Bioquímico

Biochemical Properties

These properties make it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry .

Cellular Effects

Some studies suggest that compounds containing 1,10-Phenanthroline can be highly active against a range of normal and cancerous mammalian cells

Temporal Effects in Laboratory Settings

It’s also light-sensitive , which may affect its stability over time.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline Maleimide typically involves the reaction of 1,10-phenanthroline with maleic anhydride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1,10-Phenanthroline Maleimide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The phenanthroline moiety can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated phenanthroline derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,10-Phenanthroline: A well-known chelating agent used in various chemical and biological applications.

N-(1,10-Phenanthrolin-5-yl)iodoacetamide: Used to label thiols and confer metal-binding properties.

1,10-Phenanthroline-based hydroxamate derivatives: Investigated for their dual inhibition of histone deacetylases and ribonucleotide reductase.

Uniqueness

1,10-Phenanthroline Maleimide is unique due to its combination of the phenanthroline and pyrrole-2,5-dione moieties, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Actividad Biológica

1,10-Phenanthroline Maleimide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Overview of 1,10-Phenanthroline Maleimide

1,10-Phenanthroline Maleimide is synthesized from 1,10-phenanthroline and maleic anhydride. The compound combines the chelating properties of phenanthroline with the reactivity of maleimide, making it a versatile agent in various biological contexts. Its primary targets include metallo-beta-lactamase L1 in Pseudomonas maltophilia and methyl-accepting chemotaxis protein II in Salmonella typhimurium, which are crucial for understanding its antimicrobial properties.

The biological activity of 1,10-Phenanthroline Maleimide is primarily attributed to its ability to chelate metal ions and inhibit specific enzymes. The compound's interaction with metallo-beta-lactamases suggests a potential role in combating antibiotic resistance by inhibiting bacterial enzyme activity. Additionally, its influence on bacterial chemotaxis pathways indicates its potential use in modulating bacterial movement.

Antimicrobial Effects

1,10-Phenanthroline Maleimide exhibits antimicrobial activity against a broad spectrum of bacteria. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt metal ion homeostasis within microbial cells.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce cytotoxic effects on various cancer cell lines by inhibiting key enzymes such as histone deacetylases and ribonucleotide reductase. The ability to target these enzymes is significant because they play crucial roles in cancer cell proliferation and survival.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of 1,10-Phenanthroline Maleimide against multiple bacterial strains. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µM. The compound was particularly effective against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a novel antibacterial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 50 µM |

| Escherichia coli | 75 µM |

| Staphylococcus aureus | 100 µM |

Study on Anticancer Activity

In another study focusing on cancer cells, 1,10-Phenanthroline Maleimide was tested on human breast cancer cell lines (MCF-7). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure. This suggests a promising avenue for further research into its use as an anticancer therapeutic agent .

Propiedades

IUPAC Name |

1-(1,10-phenanthrolin-5-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O2/c20-13-5-6-14(21)19(13)12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIRFFCTTLSORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433327 | |

| Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351870-31-0 | |

| Record name | 1-(1,10-Phenanthrolin-5-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.